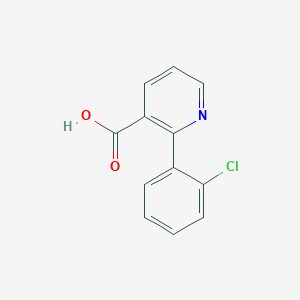

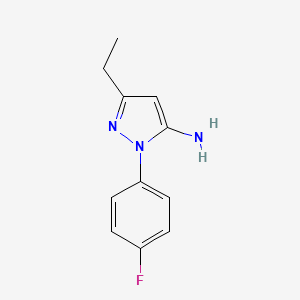

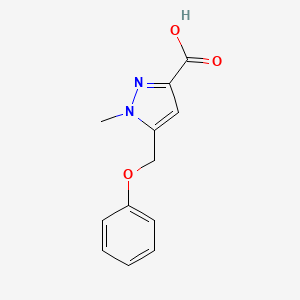

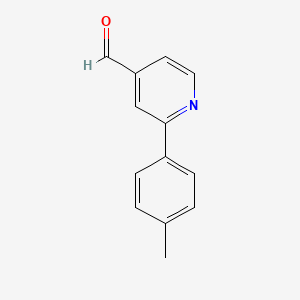

5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine

Übersicht

Beschreibung

“5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

The synthesis of similar fluorinated pyrazole compounds has been reported to be performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . The optimized molecular crystal structure was determined through B3LYP/6-311 + G (2d, p) functional method based on density functional theory (DFT) calculations .Chemical Reactions Analysis

Pyrazole can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding pyrazole molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are solid at room temperature .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds which include “5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine”, have been described in more than 5500 references . They have diverse biomedical applications due to their structural similarity with the purine bases adenine and guanine .

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . Their popularity has skyrocketed since the early 1990s . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Neurological Disorders

Some 2-pyrazoline compounds, which include “5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine”, have shown potential as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders like Parkinson’s Disease and other age-linked disorders .

Organic Synthesis

5-amino-pyrazoles, which include “5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine”, are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Antimicrobial Activity

Pyrazoles and their derivatives, including “5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine”, are known for their antimicrobial activity .

Anti-inflammatory Activity

Pyrazoles, including “5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine”, are also used for their anti-inflammatory activity .

Antioxidant Activity

These compounds are also known for their antioxidant activity .

Anti-tumor Activity

Pyrazoles, including “5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine”, are used for their anti-tumor activity .

Wirkmechanismus

Target of Action

It’s known that pyrazole derivatives can bind with high affinity to multiple receptors . This suggests that 5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine may also interact with various targets, contributing to its biological activity.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms . For instance, they can inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular processes. The specific interaction between 5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine and its targets would determine the resulting changes in cellular function.

Biochemical Pathways

Pyrazole derivatives are known for their diverse pharmacological effects, suggesting that they may affect multiple biochemical pathways . The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.

Result of Action

Given the diverse biological activities of pyrazole derivatives , the compound could potentially exert a range of effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

5-ethyl-2-(4-fluorophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-2-9-7-11(13)15(14-9)10-5-3-8(12)4-6-10/h3-7H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBPHFYYWGELKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

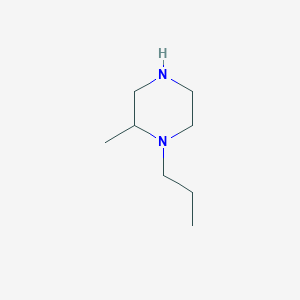

![2-Methyl-1-[(2-methylphenyl)methyl]piperazine](/img/structure/B3092199.png)

![2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092230.png)